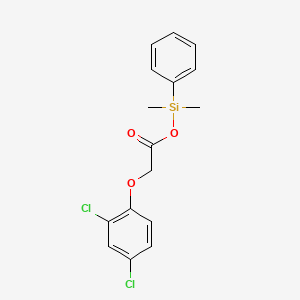
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dimethyl(phenyl)silyl group attached to a 2,4-dichlorophenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate typically involves the reaction of dimethyl(phenyl)silyl chloride with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce various substituted phenoxyacetates.
Scientific Research Applications
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of biological systems where silicon-containing compounds are of interest.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(phenyl)silyl acetate
- Dimethyl(phenyl)silyl (2,4-dichlorophenyl)acetate
- Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)propionate
Uniqueness
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate is unique due to the presence of both the dimethyl(phenyl)silyl group and the 2,4-dichlorophenoxyacetate moiety. This combination imparts specific chemical and physical properties that make it suitable for specialized applications in various fields.
Properties
CAS No. |
92830-47-2 |
|---|---|
Molecular Formula |
C16H16Cl2O3Si |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H16Cl2O3Si/c1-22(2,13-6-4-3-5-7-13)21-16(19)11-20-15-9-8-12(17)10-14(15)18/h3-10H,11H2,1-2H3 |
InChI Key |
CVHSIHBDUKTDSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















